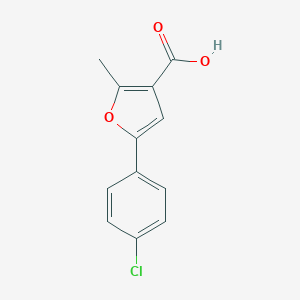

3,4-dihydro-1H-isothiochromen-4-amine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

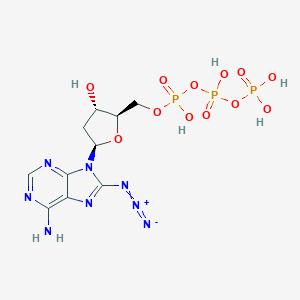

The compound “3,4-dihydro-1H-isothiochromen-4-amine hydrochloride” is associated with a class of chemicals that exhibit a range of biological and chemical properties. While specific studies directly on this compound are scarce, insights can be drawn from related research, such as studies on similar heterocyclic compounds and sulfur-nitrogen containing structures.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of amino components with sulfur and chloro components. For example, efficient synthesis methods have been developed for related structures like 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane plus bis(trimethylsilyl)amines, which could serve as a basis for synthesizing similar compounds (Barany et al., 2005). Moreover, Yb(OTf)3 catalyzed reactions have been reported for the regioselective synthesis of similar sulfur-nitrogen heterocycles, which may provide insights into potential synthetic routes (Mahato et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds like “3,4-dihydro-1H-isothiochromen-4-amine hydrochloride” typically involves heterocyclic frameworks with sulfur and nitrogen atoms. Studies such as those on non-covalent interactions in thioureas highlight the importance of analyzing intramolecular and intermolecular interactions, which can significantly influence the structural and electronic properties of such molecules (Zhang et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving sulfur and nitrogen heterocycles often include nucleophilic substitutions, ring closures, and interactions with electrophiles. For example, reactions of 4-substituted 5H-1,2,3-dithiazoles with amines highlight the reactivity of sulfur-nitrogen rings and could provide insights into the reactivity of similar structures (Konstantinova et al., 2010).

科学研究应用

Synthetic Routes and Structural Properties

Synthesis of Novel Heterocyclic Compounds : Research has explored the synthesis and structural properties of various heterocyclic compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, via reactions involving chloral with substituted anilines and thioglycolic acid. These studies provide insights into the synthesis of complex heterocycles, which could be applicable to the synthesis and modification of isothiochromen structures (Issac & Tierney, 1996).

Building Blocks for Synthetic Relevance : 3,4-Dihydro-2(1H)-pyridones and derivatives are highlighted for their biological activity and importance as synthetic precursors for various biologically active compounds. The methodologies discussed for these heterocycles could offer parallels in synthesizing and exploring the biological relevance of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride derivatives (Chalán-Gualán et al., 2022).

Functional Properties and Applications

Adhesive Materials for Biomedical Applications : A study on bio-inspired adhesive materials, focusing on catechol-conjugated chitosan, underscores the development of wet-resistant adhesives for medical applications. The functionalization and application of similar amine-containing compounds could offer insights into potential biomedical applications of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride (Ryu, Hong, & Lee, 2015).

Metal-Catalyzed Ammonia Borane Dehydrogenation : The review on hydrogen storage challenges and nanoparticles for metal-catalyzed ammonia borane dehydrogenation highlights the role of amine-functionalized compounds in energy storage applications. This research area could be relevant for exploring the energy-related applications of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride and its derivatives (Mboyi et al., 2021).

Chemically Reactive Surfaces for Biomolecule Immobilization : Plasma methods for generating chemically reactive surfaces for biomolecule immobilization review the fabrication of surfaces containing reactive groups, including amine groups. These methodologies could inform the functionalization of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride for biomolecule attachment and cell colonization applications (Siow et al., 2006).

属性

IUPAC Name |

3,4-dihydro-1H-isothiochromen-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDWPPWVNMWXBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CS1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617642 |

Source

|

| Record name | 3,4-Dihydro-1H-2-benzothiopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydro-1H-isothiochromen-4-amine hydrochloride | |

CAS RN |

123470-16-6 |

Source

|

| Record name | 3,4-Dihydro-1H-2-benzothiopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)

![6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one](/img/structure/B50000.png)

![6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B50014.png)